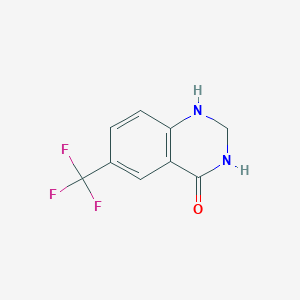

6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Description

The exact mass of the compound this compound is 216.05104734 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-3,13H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALQKGASHPRXHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=C(C=C(C=C2)C(F)(F)F)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223497 | |

| Record name | 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-27-6 | |

| Record name | 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-(trifluoromethyl)-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

An In-Depth Technical Guide to the Synthesis and Properties of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities.[1][2][3] This guide focuses on a specific, promising derivative: this compound. The incorporation of a trifluoromethyl (CF₃) group is a strategic choice in drug design, known to enhance metabolic stability, binding affinity, and cell permeability. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, tailored for researchers and drug development professionals. We will explore efficient synthetic methodologies, including modern green chemistry approaches, delve into its detailed characterization, and discuss the pharmacological rationale for its investigation as a potential therapeutic agent.

Introduction: The Strategic Importance of the Quinazolinone Core

The 2,3-dihydroquinazolin-4(1H)-one framework is a recurring motif in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological effects including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][3][4][5] Its structural versatility allows for modifications at multiple positions, enabling the fine-tuning of its biological profile.

The Trifluoromethyl Advantage: The strategic placement of a CF₃ group at the 6-position of the quinazolinone ring is a key design feature. This electron-withdrawing group can significantly alter the molecule's electronic properties, pKa, and lipophilicity. In medicinal chemistry, trifluoromethylation is a well-established strategy to block metabolic oxidation, improve bioavailability, and enhance interactions with biological targets.[6][7] This makes this compound a compound of significant interest for developing novel therapeutics.

Synthesis Methodologies: From Concept to Compound

The construction of the 2,3-dihydroquinazolin-4(1H)-one core is well-documented, with the most direct and atom-efficient strategy being the multi-component condensation reaction.[8][9][10] This approach aligns with modern synthetic chemistry principles, favoring efficiency and simplicity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target compound reveals two primary pathways, both originating from commercially available starting materials. The key disconnection is the aminal bond at the C2 position, leading back to an anthranilamide derivative and an aldehyde.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Protocol: One-Pot, Three-Component Reaction

One of the most efficient methods for synthesizing 2,3-dihydroquinazolin-4(1H)-ones is a one-pot, three-component reaction involving an isatoic anhydride, an amine, and an aldehyde.[8][9][11] However, a more direct and widely adopted method for N3-unsubstituted derivatives involves the cyclocondensation of an anthranilamide with an aldehyde.[3][10]

Rationale for Protocol Choice: This protocol is selected for its high efficiency, operational simplicity, and convergence. Using 2-amino-5-(trifluoromethyl)benzamide as the starting material directly incorporates the required trifluoromethyl group and the amide functionality necessary for cyclization. The use of a catalyst enhances reaction rates and yields under mild conditions. Many modern variations focus on green chemistry principles, utilizing water as a solvent or employing recoverable catalysts.[8][12][13]

Experimental Protocol: Catalyst-Mediated Synthesis

This procedure is a representative method adapted from established literature for related compounds.[13]

-

Reactant Preparation: In a round-bottom flask, combine 2-amino-5-(trifluoromethyl)benzamide (1 mmol), an aldehyde (e.g., formaldehyde or an aromatic aldehyde, 1 mmol), and a suitable solvent such as ethanol (10 mL).

-

Catalyst Addition: Introduce a catalytic amount of a suitable catalyst. Green options include magnetically recoverable Fe₃O₄ nanoparticles or sulfonic acid-functionalized catalysts.[8][13]

-

Reaction: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time.[13] The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Purification: The collected solid is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent like hot ethanol to yield the pure this compound.[10][13]

Green Chemistry and Alternative Approaches

The synthesis of quinazolinones has seen a significant shift towards sustainable methodologies.[14][15][16] Key advancements include:

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes.[10][15][17]

-

Solvent-Free Reactions: Heating an intimate mixture of anthranilamide and an aldehyde directly can produce high yields of the desired product without any solvent, simplifying purification.[10]

-

Aqueous Media: Using water as a solvent is environmentally benign and often effective, sometimes with the aid of catalysts like Fe₃O₄ nanoparticles.[8]

Caption: Workflow comparing conventional and green synthesis routes for the target compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The properties listed below are based on the structure of 6-Trifluoromethyl-quinazolin-4(3H)-one, which is the oxidized and more commonly cataloged form. The dihydro- form will have a molecular weight increased by two hydrogen atoms.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅F₃N₂O | PubChem |

| Molecular Weight | 214.14 g/mol | PubChem[18] |

| IUPAC Name | 6-(trifluoromethyl)-3H-quinazolin-4-one | PubChem[18] |

| XLogP3 | 1.6 | PubChem[18] |

| Hydrogen Bond Donors | 1 | PubChem[18] |

| Hydrogen Bond Acceptors | 3 | PubChem[18] |

Note: Data corresponds to the oxidized form, 6-(trifluoromethyl)quinazolin-4(1H)-one. The dihydro form (C₉H₇F₃N₂O) has a molecular weight of approximately 216.16 g/mol .

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons on the benzo-fused ring, with splitting patterns influenced by the CF₃ group. A characteristic signal for the C2-proton (methine), typically a singlet or triplet depending on the C2-substituent. Two distinct signals for the N1-H and N3-H protons, often appearing as broad singlets.[19] |

| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon (C4) typically downfield (~160-165 ppm), and the aminal carbon (C2). The CF₃ carbon will appear as a quartet due to C-F coupling. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight. |

Biological Properties and Therapeutic Potential

The 2,3-dihydroquinazolin-4(1H)-one scaffold is a validated pharmacophore, and the addition of a trifluoromethyl group enhances its drug-like properties, making it a prime candidate for drug discovery programs.[3][4][6]

Rationale for Pharmacological Interest

-

Antitumor Activity: Many quinazoline derivatives are potent antitumor agents, with some acting as kinase inhibitors (e.g., Gefitinib) or tubulin polymerization inhibitors.[4][7][20][21] The CF₃ group is a common feature in modern anticancer drugs.[6] Studies have shown that 2,3-dihydroquinazolin-4(1H)-ones can induce G₂+M cell cycle arrest, which is indicative of tubulin interaction, and exhibit broad-spectrum cytotoxicity against various cancer cell lines.[4]

-

Anticonvulsant Activity: The quinazolinone core is historically linked to CNS activity, with methaqualone being a notable example.[2][22][23] Modern derivatives have been synthesized and tested, showing promising anticonvulsant effects in preclinical models like the Maximal Electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[1][2][22][23] The mechanism is often attributed to the modulation of GABAₐ receptors.[22]

Potential Mechanism of Action: A Focus on Cancer

A plausible mechanism of action for the antitumor effects of quinazolinone derivatives is the inhibition of tubulin polymerization. Tubulin is a critical component of the cellular cytoskeleton required for mitosis, making it an effective target for cancer chemotherapy.

Caption: Hypothesized mechanism of action for antitumor activity via tubulin inhibition.

Conclusion and Future Directions

This compound is a molecule of high strategic value for drug discovery. Its synthesis can be achieved through efficient, high-yield, and environmentally benign methods. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacological properties, making it a compelling candidate for screening in antitumor and anticonvulsant assays.

Future research should focus on:

-

Library Synthesis: Expanding upon the core scaffold by introducing various substituents at the C2 and N3 positions to explore structure-activity relationships (SAR).

-

Biological Screening: Comprehensive in vitro and in vivo evaluation against cancer cell lines and in models of epilepsy.

-

Mechanism of Action Studies: Elucidating the precise molecular targets to validate its therapeutic potential.

This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate this promising heterocyclic compound, paving the way for the development of next-generation therapeutics.

References

- 1. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Research Portal [scholarscommons.fgcu.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. An Efficient One-Pot Synthesis of 2,3-dihydroquinazolin-4(1H)-ones in Green Media (2014) | Mohammad Ali Bodaghi Fard | 19 Citations [scispace.com]

- 12. Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. 6-(Trifluoromethyl)quinazolin-4(1H)-one | C9H5F3N2O | CID 135745155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. chemistry.mdma.ch [chemistry.mdma.ch]

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Executive Summary: The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, highly functionalized derivative, this compound. The incorporation of a trifluoromethyl (CF3) group at the 6-position is a strategic modification intended to enhance metabolic stability, lipophilicity, and binding affinity, making this compound a molecule of significant interest for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its physicochemical properties, synthesis methodologies with mechanistic insights, potential pharmacological applications, and detailed experimental protocols for its preparation and characterization.

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new therapeutic agents.[1][3] Among these, the 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework, which consists of a benzene ring fused to a dihydropyrimidinone ring, has emerged as a critical scaffold.[1] Its structural features, including hydrogen bond donors and acceptors and an aromatic ring system, allow for versatile interactions with various biological receptors. This versatility has led to the development of quinazolinone-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[4][5][6]

The strategic functionalization of the quinazolinone core is key to modulating its biological activity. The subject of this guide, this compound, features a trifluoromethyl group, a common bioisostere for a methyl group. The CF3 group's strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's pharmacokinetic profile by enhancing membrane permeability and blocking metabolic oxidation, thereby increasing bioavailability and in-vivo half-life.

Physicochemical Properties and Identifiers

The fundamental characteristics of this compound are summarized below. These identifiers are crucial for sourcing, regulatory submission, and computational modeling.

| Property | Value | Source |

| CAS Number | 16544-67-5 | [7] |

| Molecular Formula | C₉H₇F₃N₂O | [7] |

| Molecular Weight | 216.16 g/mol | N/A |

| IUPAC Name | 6-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one | [7] |

| Synonyms | 6-(Trifluoromethyl)quinazolin-4(3H)-one | [7] |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2 | [7] |

| InChIKey | PTVVXBQQOLLVJP-UHFFFAOYSA-N | [7] |

Synthesis and Mechanistic Insights

The most prevalent and straightforward method for synthesizing the 2,3-dihydroquinazolin-4(1H)-one scaffold is the cyclocondensation of an appropriately substituted anthranilamide with an aldehyde or ketone.[1]

Primary Synthetic Route: Cyclocondensation

For the synthesis of this compound, the key starting materials are 2-amino-5-(trifluoromethyl)benzamide and formaldehyde . The reaction typically proceeds under acidic or basic catalysis or via thermal conditions.

The generally accepted mechanism involves two key steps:

-

Schiff Base Formation: The primary amine of the anthranilamide attacks the carbonyl carbon of formaldehyde, forming a Schiff base (imine) intermediate after dehydration.

-

Intramolecular Cyclization: The amide nitrogen then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form the six-membered heterocyclic ring, yielding the final product.

Caption: General mechanism for the synthesis of the target compound.

Green Chemistry Approaches

While effective, traditional methods can require harsh conditions or toxic solvents.[3] Modern synthetic chemistry emphasizes greener alternatives. One such approach involves using reverse zinc oxide micelles as nanoreactors in an aqueous medium, which can enhance reaction rates and yields while being environmentally benign.[5] Another advanced strategy is the one-pot, three-component reaction using isatoic anhydride, an ammonia source (like ammonium acetate), and an aldehyde, which improves atom economy.[1]

Pharmacological Significance and Potential Applications

The quinazolinone scaffold is a validated pharmacophore present in numerous clinically used drugs.[4] Derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

-

Anticancer Activity: Many quinazolinone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[8] Some function as inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase, a mechanism similar to established chemotherapy agents.[8]

-

Antimicrobial and Antifungal Activity: The scaffold has been successfully modified to produce compounds with significant activity against bacterial and fungal pathogens.[9]

-

CNS Activity: Due to their ability to cross the blood-brain barrier, quinazolinones have been extensively studied for their anticonvulsant and antidepressant effects.[2][9]

-

Anti-inflammatory Effects: Certain derivatives have shown promise as potent anti-inflammatory agents.[4]

The 6-trifluoromethyl substitution on the target compound is expected to enhance these inherent properties, making it a prime candidate for screening in various therapeutic areas, particularly oncology and infectious diseases.

Caption: The 6-CF3-DHQ scaffold as a source for diverse bio-activities.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis via cyclocondensation.

Materials:

-

2-amino-5-(trifluoromethyl)benzamide

-

Formaldehyde (37% solution in water)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Deionized water

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)benzamide in ethanol (approx. 20 mL).

-

Addition of Reagents: Add 1.2 equivalents of the formaldehyde solution to the flask.

-

Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form. If not, slowly add cold deionized water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Drying: Dry the purified product under vacuum.

Protocol: Product Characterization Workflow

Confirmation of the product's identity and purity is a critical, self-validating step.

Caption: Standard workflow for the characterization of the final product.

Conclusion

This compound represents a strategically designed molecule that leverages the proven biological potential of the quinazolinone scaffold with the advantageous physicochemical properties imparted by trifluoromethyl substitution. Its straightforward synthesis and the vast pharmacological precedent of its structural class make it a highly valuable compound for screening libraries and as a starting point for further medicinal chemistry optimization. Future research should focus on exploring its efficacy across a wide range of biological assays to unlock its full therapeutic potential.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]

- 6. An overview of quinazolines: Pharmacological significance and recent developments [ouci.dntb.gov.ua]

- 7. 6-(Trifluoromethyl)quinazolin-4(1H)-one | C9H5F3N2O | CID 135745155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

biological activity of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

An In-Depth Technical Guide to the Biological Activity of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Foreword: The Quinazolinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The quinazolinone scaffold is a prominent member of this class, forming the backbone of numerous natural and synthetic molecules with a wide array of pharmacological effects.[1][2][3] The 2,3-dihydro-1H-quinazolin-4-one variant, in particular, offers a three-dimensional structure that has proven fruitful in the design of therapeutic agents targeting conditions from cancer to hypertension.[4][5][6][7]

This guide focuses on a specific, highly promising derivative: This compound . The strategic placement of a trifluoromethyl (CF₃) group at the 6-position is a deliberate design choice. The CF₃ group is a powerful modulator in drug design, known for its capacity to enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and augment binding affinity to target proteins through strong electronic interactions.[8]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the synthesis, multifaceted biological activities, and key experimental protocols for evaluating the efficacy of this quinazolinone core, grounding theoretical claims in practical, validated methodologies.

Synthesis of the this compound Scaffold

The most direct and widely adopted method for constructing the 2,3-dihydroquinazolin-4(1H)-one core is the cyclocondensation reaction between an anthranilamide derivative and an aldehyde.[7] This approach is valued for its efficiency and tolerance of diverse functional groups on both starting materials.

For the synthesis of the target scaffold, the key precursors are 2-amino-5-(trifluoromethyl)benzamide and a selected aldehyde. The choice of aldehyde determines the substituent at the 2-position of the quinazolinone ring, allowing for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

General Synthetic Protocol: Cyclocondensation

This protocol describes a standard procedure for the synthesis of 2-substituted-6-trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one derivatives.

Causality Behind Experimental Choices:

-

Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid, SnCl₂) is often employed to activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the anthranilamide.[5]

-

Solvent: Ethanol or a similar protic solvent is typically used as it effectively dissolves the reactants and facilitates proton transfer steps within the reaction mechanism.

-

Reaction Conditions: Heating under reflux provides the necessary activation energy to drive the condensation and subsequent cyclization, ensuring a reasonable reaction rate.

Step-by-Step Methodology:

-

Reactant Dissolution: In a round-bottom flask, dissolve 2-amino-5-(trifluoromethyl)benzamide (1.0 eq.) and the desired aldehyde (1.1 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of an appropriate acid catalyst (e.g., 0.1 eq. of p-toluenesulfonic acid).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, further purify the product by recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR Spectroscopy.

Caption: General synthesis of the target quinazolinone scaffold.

Core Biological Activities and Mechanisms of Action

The quinazolinone scaffold is a versatile pharmacophore, and the introduction of the trifluoromethyl group often potentiates its inherent biological activities.[8][9] The primary activities investigated for this class of compounds are anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity

Quinazolinone derivatives are extensively researched as potential anticancer agents, with several compounds having advanced to clinical use.[10][11][12][13] The 6-trifluoromethyl moiety can enhance cytotoxicity against various cancer cell lines.

Key Mechanisms of Action:

-

Tubulin Polymerization Inhibition: A primary mechanism for many cytotoxic quinazolinones is the disruption of microtubule dynamics.[4][10][14] By binding to tubulin (often at the colchicine site), these compounds prevent its polymerization into functional microtubules. This disruption arrests the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly, ultimately leading to programmed cell death (apoptosis).[4][10]

-

Kinase Inhibition: Many quinazolinones are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors.[9][10][15] By blocking the ATP binding site of the kinase, these compounds inhibit downstream signaling pathways responsible for cell proliferation and survival.

-

Apoptosis Induction: Independent of specific targets, these compounds can trigger apoptosis through various intrinsic and extrinsic pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

Abstract

The 2,3-dihydroquinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The introduction of a trifluoromethyl group at the 6-position significantly modulates the electronic properties and metabolic stability of the molecule, making 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one a compound of high interest for structure-activity relationship (SAR) studies and drug development.[2][3] This guide provides an in-depth analysis of the expected spectroscopic signature of this molecule, leveraging data from closely related analogs to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We further outline standardized protocols for the empirical acquisition and validation of this data, ensuring a robust framework for researchers and scientists in the field.

Molecular Structure and Spectroscopic Overview

The structural elucidation of a novel or target compound is a cornerstone of chemical research and drug development. A multi-technique spectroscopic approach is essential for unambiguous confirmation of the chemical structure. For this compound, each technique provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of protons (¹H), carbons (¹³C), and fluorine atoms (¹⁹F).

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies, such as the carbonyl (C=O) and amine (N-H) groups.

-

Mass Spectrometry (MS) determines the molecular weight and elemental formula of the compound and can offer structural clues based on its fragmentation patterns.

Below is the chemical structure with standardized numbering for NMR assignment purposes.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound of significant interest in medicinal chemistry, belonging to the broader class of quinazolinones known for their diverse pharmacological activities.[1][2] The incorporation of a trifluoromethyl group at the 6-position is anticipated to modulate its physicochemical properties, including metabolic stability, lipophilicity, and receptor binding affinity, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[3] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in its handling, formulation, and analytical characterization. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes established principles for quinazolinone derivatives and provides predictive data and robust methodologies for its empirical determination.

Introduction to this compound

The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds.[1] The trifluoromethyl (-CF3) group is a key substituent in modern medicinal chemistry, known for its ability to enhance metabolic stability and membrane permeability.[3] The strategic placement of a -CF3 group on the quinazolinone core is a rational approach to generating novel drug candidates with potentially improved therapeutic properties.

Chemical Structure and Properties

-

IUPAC Name: 6-(trifluoromethyl)-2,3-dihydro-1H-quinazolin-4-one

-

Molecular Formula: C₉H₇F₃N₂O

-

Molecular Weight: 232.16 g/mol

-

CAS Number: 175277-76-6

A commercial sample of this compound is available from suppliers such as BLDpharm.[4]

Synthesis of this compound

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is well-documented, with the most common route being the cyclocondensation of an anthranilamide derivative with an aldehyde or ketone.[1][5] For the synthesis of the title compound, a plausible and efficient method involves the reaction of 2-amino-5-(trifluoromethyl)benzamide with formaldehyde.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of analogous 2,3-dihydroquinazolin-4(1H)-ones.

Step 1: Synthesis of 2-amino-5-(trifluoromethyl)benzamide

This starting material can be synthesized from 2-nitro-5-(trifluoromethyl)benzoic acid via reduction of the nitro group and subsequent amidation of the carboxylic acid.

Step 2: Cyclocondensation to form this compound

-

To a solution of 2-amino-5-(trifluoromethyl)benzamide (1.0 eq) in a suitable solvent such as ethanol or a water/ethanol mixture, add an aqueous solution of formaldehyde (1.1 eq).

-

A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a protic acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction.[6]

-

The reaction mixture is then heated to reflux (typically 70-80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the product is isolated by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired this compound.

Caption: Synthetic workflow for this compound.

Solubility Profile

The aqueous solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. The trifluoromethyl group is known to increase lipophilicity, which can lead to reduced aqueous solubility.[3]

Predictive Solubility Analysis

Based on the structure, this compound is expected to have low aqueous solubility. The quinazolinone core is a rigid, planar system that can pack efficiently in a crystal lattice, and the trifluoromethyl group further enhances its hydrophobic character.

Experimental Solubility Determination: Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[7]

Protocol:

-

Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, DMSO).

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Predicted Solubility Data

The following table presents predicted solubility values based on the known properties of similar compounds. Note: These are not experimental values and should be determined empirically.

| Solvent/Medium | Predicted Solubility (µg/mL) |

| Water | < 10 |

| PBS (pH 7.4) | < 10 |

| 0.1 M HCl | 10 - 50 |

| Ethanol | > 1000 |

| DMSO | > 10000 |

Strategies for Solubility Enhancement

For compounds with low aqueous solubility, several formulation strategies can be employed:

-

Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly improve solubility.

-

pH Adjustment: As quinazolinones contain basic nitrogen atoms, their solubility is often pH-dependent. Lowering the pH can protonate the molecule, increasing its aqueous solubility.

-

Cyclodextrins: Encapsulation of the compound within cyclodextrin molecules can form inclusion complexes with enhanced water solubility.

-

Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create a more soluble amorphous form.

Caption: Strategies to enhance the aqueous solubility of the title compound.

Stability Profile

Assessing the chemical stability of a drug candidate is a regulatory requirement and is crucial for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[8]

Protocol:

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic: Dissolve the compound in 0.1 M NaOH and maintain at room temperature or slightly elevated temperature for a defined period. Quinazolinones are often more susceptible to base-catalyzed hydrolysis.[8]

-

Neutral: Reflux the compound in water.

-

-

Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light (e.g., in a photostability chamber).

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100 °C).

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method.

Predicted Stability Profile and Degradation Pathways

Based on the quinazolinone structure, the primary degradation pathway is likely to be hydrolysis of the amide bond within the heterocyclic ring, especially under basic conditions. This would lead to the opening of the pyrimidine ring to form a derivative of 2-aminobenzoic acid. The trifluoromethyl group is generally stable to chemical degradation.[3]

| Stress Condition | Predicted Stability | Likely Degradation Products |

| 0.1 M HCl, 80 °C | Moderately Stable | Minor ring-opened products |

| 0.1 M NaOH, RT | Unstable | 2-Amino-5-(trifluoromethyl)benzoic acid derivatives |

| 3% H₂O₂, RT | Stable | Minimal oxidation products |

| Photolytic (UV/Vis) | Stable | Potential for minor photodecomposition products |

| Thermal (80 °C, solid) | Stable | No significant degradation expected |

Recommended Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method is suitable for monitoring the stability of this compound and resolving its degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).

-

Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Caption: Workflow for forced degradation studies.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. A thorough understanding of its solubility and stability is paramount for its successful progression through the drug discovery and development pipeline. This technical guide provides a framework for researchers to approach the synthesis, characterization, and formulation of this compound. While predictive data has been presented, it is imperative that these properties are determined experimentally using the detailed protocols provided herein. The methodologies outlined will enable the generation of robust and reliable data, facilitating informed decision-making in the advancement of this and other related quinazolinone derivatives.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. danabiosci.com [danabiosci.com]

- 5. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]

A Comprehensive Technical Guide to the Handling and Storage of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling and stable storage of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one. As a Senior Application Scientist, the following content is synthesized from established safety protocols for analogous chemical structures and best practices in organic chemistry, ensuring a framework of scientific integrity and practical applicability.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound featuring a quinazolinone core structure with a trifluoromethyl substituent. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active molecules.[1][2] The trifluoromethyl group is often incorporated into pharmaceutical candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][3][4] Given its potential role in drug discovery and development, a thorough understanding of its chemical properties and associated handling requirements is paramount for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H5F3N2O | PubChem[5] |

| Molecular Weight | 214.14 g/mol | PubChem[5] |

| Appearance | White to off-white solid (Predicted) | ChemicalBook[6] |

| pKa | 0.25 ± 0.20 (Predicted) | ChemicalBook[6] |

| Boiling Point | 310.9 ± 52.0 °C (Predicted) | ChemicalBook[6] |

| Density | 1.51 ± 0.1 g/cm3 (Predicted) | ChemicalBook[6] |

Hazard Identification and Risk Assessment

-

Skin Irritation: May cause skin irritation upon contact.[7][8][9]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[7][8][9]

A thorough risk assessment should be conducted before handling this compound, considering the scale of the experiment and the specific procedures involved.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential.

Engineering Controls:

-

Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.

-

Body Protection: A laboratory coat should be worn at all times.

-

Respiratory Protection: For operations with a high potential for aerosolization, a NIOSH-approved respirator may be necessary.

Caption: Hierarchy of safety controls for handling this compound.

Handling Protocols

Adherence to a strict handling protocol is crucial for safety and to prevent contamination.

Step-by-Step Handling Procedure:

-

Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned. Clear the workspace of any unnecessary items.

-

Weighing: If weighing the solid compound, do so in the fume hood. Use a draft shield to prevent the solid from becoming airborne.

-

Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.

-

Transfers: Use appropriate tools (spatulas, powder funnels) for transferring the solid. For liquid transfers, use calibrated pipettes or syringes.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is essential to maintain the stability and integrity of the compound.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | As per supplier recommendation for similar compounds.[6] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential degradation from air and moisture. |

| Container | Tightly sealed, light-resistant container | To protect from atmospheric moisture and light-induced degradation.[7][10] |

| Location | Cool, dry, well-ventilated area | To ensure stability and prevent accidental exposure.[7][10] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | To avoid potentially vigorous or hazardous reactions.[8] |

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.[11]

-

Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Exposure Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Caption: Decision workflow for handling a spill of this compound.

Waste Disposal

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

-

Classification: this compound should be classified as halogenated organic waste.[12]

-

Containers: Use separate, clearly labeled, and sealed containers for solid and liquid halogenated waste.

-

Procedure: Do not dispose of this compound down the drain or in regular trash. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12]

Conclusion

The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its properties and a diligent adherence to established safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize risks and ensure the integrity of their experimental work.

References

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 6-(Trifluoromethyl)quinazolin-4(1H)-one | C9H5F3N2O | CID 135745155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-(TRIFLUOROMETHYL)QUINAZOLIN-4(3H)-ONE CAS#: 16544-67-5 [m.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.no [fishersci.no]

- 9. angenechemical.com [angenechemical.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. keyorganics.net [keyorganics.net]

- 12. benchchem.com [benchchem.com]

The Therapeutic Potential of Trifluoromethylated Quinazolinones: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Fluorination in Quinazolinone Scaffolds

The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile scaffold for functionalization, enabling the precise spatial orientation of substituents to interact with a wide array of biological targets.[2] The introduction of a trifluoromethyl (-CF3) group into this scaffold represents a strategic enhancement, leveraging the unique properties of fluorine to overcome common challenges in drug development.[3] The -CF3 group is not found in natural compounds but its incorporation into synthetic molecules can dramatically improve metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] This enhancement in physicochemical and pharmacokinetic properties makes trifluoromethylated quinazolinones a particularly promising class of compounds for the development of novel therapeutics.[3]

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of trifluoromethylated quinazolinones. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale to empower informed decision-making in the laboratory. We will delve into the primary therapeutic areas where these compounds have shown significant promise—oncology and neurology—while also touching upon their emerging roles in other disease contexts.

Synthesis of Trifluoromethylated Quinazolinones: A Practical Approach

The efficient synthesis of the 2-trifluoromethylquinazolin-4(3H)-one core is crucial for the exploration of this chemical space. A variety of synthetic routes have been developed, with a notable one-pot sequential cascade method offering a robust and scalable option.[6] This approach utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available source of the trifluoromethyl group.[6]

General One-Pot Synthesis Protocol

This protocol is adapted from the work of Almeida et al. and provides a reliable method for the synthesis of a range of 2-trifluoromethylquinazolin-4(3H)-ones.[6]

Rationale: This one-pot procedure is advantageous as it avoids the isolation of intermediates, thereby increasing overall efficiency and reducing waste. The use of propylphosphonic anhydride (T3P®) as a coupling and dehydrating agent is key to driving the reaction to completion under relatively mild conditions.

Experimental Protocol: One-Pot Synthesis of 2-(Trifluoromethyl)-3-phenylquinazolin-4(3H)-one

-

Reaction Setup: To a solution of anthranilic acid (1.0 eq) in a suitable solvent such as ethyl acetate, add trifluoroacetic acid (1.2 eq).

-

Activation: Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the mixture at room temperature. Stir the reaction for 1-2 hours. The formation of the intermediate 2-trifluoromethyl-4H-3,1-benzoxazin-4-one occurs during this step.

-

Amine Addition: Add the desired amine (e.g., aniline, 1.2 eq) to the reaction mixture.

-

Cyclization: Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-trifluoromethyl-3-phenylquinazolin-4(3H)-one.

Anticancer Potential: Targeting Key Signaling Pathways

Trifluoromethylated quinazolinones have emerged as potent anticancer agents, primarily through their ability to inhibit key protein kinases involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.[7] Overexpression or mutation of these receptors is a common feature in many cancers.[7] Trifluoromethylated quinazolinones can act as ATP-competitive inhibitors, binding to the kinase domain of these receptors and preventing their autophosphorylation and the subsequent activation of downstream signaling pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways.

Signaling Pathway: EGFR/VEGFR and Downstream Effectors

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Rationale for Cell Line Selection: The choice of cancer cell lines is critical for obtaining relevant data.[8] For screening EGFR inhibitors, cell lines with known EGFR expression levels or specific mutations are often used. For example:

-

A549 (Non-small cell lung cancer): Expresses wild-type EGFR.

-

PC-3 (Prostate cancer): Often used to assess general cytotoxicity.

-

K562 (Chronic myelogenous leukemia): Can be used to assess off-target effects.

-

NCI-H1975 (Non-small cell lung cancer): Harbors the L858R and T790M mutations in EGFR, conferring resistance to first-generation EGFR inhibitors.[9]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated quinazolinone derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data: Anticancer Activity

The following table summarizes the reported in vitro anticancer activities of selected trifluoromethylated quinazolinone derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | A549 | 0.54 | [9] |

| NCI-H1975 | 0.171 | [9] | |

| Derivative 2 | PC-3 | 0.016 | [9] |

| A549 | 0.018 | [9] | |

| MCF-7 | 0.19 | [9] | |

| Derivative 3 | HepG2 | 1.94 | [10] |

| MCF-7 | 7.1 | [10] |

Anticonvulsant Properties: Modulating Neuronal Excitability

Trifluoromethylated quinazolinones have also demonstrated significant potential as anticonvulsant agents. Their mechanism of action is often attributed to the potentiation of GABAergic inhibition.

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. Certain quinazolinone derivatives act as positive allosteric modulators of the GABA-A receptor, binding to a site distinct from the GABA binding site (often the benzodiazepine binding site) and enhancing the receptor's response to GABA.

Signaling Pathway: GABA-A Receptor-Mediated Inhibition

In Vivo Evaluation of Anticonvulsant Activity

Preclinical evaluation of anticonvulsant drugs heavily relies on rodent models of induced seizures. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are two of the most widely used and predictive models.[11]

Rationale for Model Selection:

-

MES Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures.[11] It assesses a compound's ability to prevent the spread of seizures.

-

PTZ Test: This test is used to identify compounds that may be effective against absence and myoclonic seizures.[12] It evaluates a compound's ability to raise the seizure threshold.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

-

Animal Preparation: Use adult male mice, acclimated to the laboratory environment.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).

-

Seizure Induction: At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).

Experimental Protocol: Pentylenetetrazole (PTZ) Test in Mice

-

Animal Preparation: Use adult male mice, acclimated to the laboratory environment.

-

Compound Administration: Administer the test compound (i.p. or p.o.) at various doses, including vehicle and positive controls (e.g., ethosuximide).

-

Chemoconvulsant Administration: At the time of peak drug effect, administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).

-

Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 5 seconds).

-

Data Analysis: Record the latency to the first clonic seizure and the percentage of animals protected from seizures. Calculate the ED50.

Workflow for Anticonvulsant Screening

Quantitative Data: Anticonvulsant Activity

The following table summarizes the reported in vivo anticonvulsant activities of selected quinazolinone derivatives.

| Compound ID | Animal Model | ED50 (mg/kg) | Reference |

| Quinazolinone A | MES (mice, i.p.) | 28.90 | [13] |

| Quinazolinone B | MES (mice, i.p.) | 47.38 | [13] |

| PRAX-628 | MES (mice, p.o.) | 0.42 | [14] |

| PTZ (mice, p.o.) | 2.6 | [14] |

Other Therapeutic Applications

Beyond oncology and neurology, trifluoromethylated quinazolinones have shown promise in other therapeutic areas, including as anti-inflammatory and antimicrobial agents.

-

Anti-inflammatory Activity: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), suggesting their potential in treating inflammatory disorders.[5][15]

-

Antimicrobial Activity: Various substituted quinazolinones have demonstrated activity against a range of bacterial and fungal pathogens.[16][17] The trifluoromethyl group can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes.

Pharmacokinetics and Drug-like Properties

The inclusion of the trifluoromethyl group generally imparts favorable pharmacokinetic properties. It can block metabolic oxidation at the site of attachment, leading to increased metabolic stability and a longer half-life.[18] Furthermore, the lipophilic nature of the -CF3 group can enhance membrane permeability and oral bioavailability.[18] However, a comprehensive evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for any lead compound. In silico tools can be valuable for predicting these properties in the early stages of drug discovery.[19]

Conclusion and Future Directions

Trifluoromethylated quinazolinones represent a highly promising class of compounds with demonstrated therapeutic potential across multiple disease areas. Their synthetic tractability, coupled with the advantageous physicochemical properties conferred by the trifluoromethyl group, makes them an attractive scaffold for further drug development. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.

Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the position and electronic environment of the trifluoromethyl group, as well as other substituents, influence target selectivity and potency.

-

Pharmacokinetic Optimization: Fine-tuning the ADME properties of lead compounds to achieve desirable drug-like profiles.

-

Exploration of Novel Targets: Expanding the investigation of trifluoromethylated quinazolinones against other relevant biological targets to uncover new therapeutic applications.

By leveraging a rational, data-driven approach to design and evaluation, the full therapeutic potential of this remarkable chemical class can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rrmedicine.ru [rrmedicine.ru]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source [organic-chemistry.org]

- 7. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. a novel translational concordance framework identifies preclinical seizure models with highest predictive validity in focal and generalized epilepsies [aesnet.org]

- 12. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN105017259B - Quinazol derivative containing trifluoromethyl and its preparation method and application - Google Patents [patents.google.com]

- 14. praxismedicines.com [praxismedicines.com]

- 15. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rphsonline.com [rphsonline.com]

- 17. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Privileged Scaffold: A Technical Guide to the Synthesis of 2,3-Dihydroquinazolin-4-ones

Introduction: The Enduring Significance of the 2,3-Dihydroquinazolin-4-one Core

The 2,3-dihydroquinazolin-4-one (DHQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This nitrogen-containing heterocyclic scaffold is a core component in numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[3][4][5] Notably, DHQs also serve as crucial synthetic intermediates for the preparation of quinazolin-4(3H)-ones, another class of biologically important molecules.[1][5]

The sustained interest in DHQ derivatives has spurred the development of a diverse range of synthetic methodologies. Early approaches were often hampered by multi-step procedures, harsh reaction conditions, and the use of hazardous reagents and solvents.[1][6] However, the evolution of synthetic organic chemistry, with a strong emphasis on green and sustainable practices, has led to the advent of highly efficient, atom-economical, and environmentally benign routes to this valuable scaffold.[1][6]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core synthetic strategies for constructing the 2,3-dihydroquinazolin-4-one nucleus, delves into the underlying reaction mechanisms, and presents field-proven experimental protocols. The focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yielding, clean, and efficient syntheses.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 2,3-dihydroquinazolin-4-ones primarily revolves around two highly effective strategies: the two-component cyclocondensation and the one-pot three-component reaction. The choice between these methods often depends on the availability of starting materials and the desired structural diversity of the final products.

The Workhorse: Two-Component Cyclocondensation of Anthranilamide and Carbonyls

The most direct and widely employed method for the synthesis of DHQs is the cyclocondensation of an anthranilamide derivative with an aldehyde or a ketone.[1][7] This reaction is versatile and can be performed under a variety of conditions, from catalyst-free thermal or microwave-assisted methods to catalysis by acids, bases, or metal salts.[1][8][9]

Plausible Reaction Mechanism:

The reaction proceeds through a well-established pathway:

-

Schiff Base Formation: The primary amino group of anthranilamide undertakes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This is often the rate-determining step and can be facilitated by a catalyst that activates the carbonyl group. Subsequent dehydration leads to the formation of a Schiff base intermediate (imine).

-

Intramolecular Cyclization: The amide nitrogen of the Schiff base intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization step forms the six-membered dihydropyrimidinone ring.

-

Proton Transfer: A final proton transfer yields the stable 2,3-dihydroquinazolin-4-one product.

Caption: General workflow for the two-component synthesis of DHQs.

Catalysis: The Key to Efficiency and Selectivity

The choice of catalyst is pivotal in optimizing the reaction conditions. While some reactions can proceed without a catalyst, particularly under microwave irradiation or high temperatures, the use of a catalyst generally leads to higher yields, shorter reaction times, and milder conditions.[8][9]

-

Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, sulfanilic acid) and Lewis acids (e.g., InCl₃, ZrCl₄, Sc(OTf)₃) are commonly used to activate the carbonyl group of the aldehyde or ketone, thereby accelerating the initial nucleophilic attack by the anthranilamide.[1][7][9]

-

Base Catalysis: Although less common, bases like NaOH or NaOEt can also promote the reaction.[1]

-

Heterogeneous Catalysis: The use of solid-supported catalysts, such as sulfonic acid functionalized nanoparticles or clays, offers significant advantages in terms of easy separation, recovery, and reusability, aligning with the principles of green chemistry.[2][7]

Microwave and Ultrasound Irradiation: The "Green" Energy Sources

Microwave (MWI) and ultrasound irradiation (USI) have emerged as powerful tools in the synthesis of DHQs.[1] These non-conventional energy sources can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles by minimizing side reactions.[1][8][9] Catalyst-free syntheses are often achievable under microwave conditions.[8][9]

The Atom-Economical Approach: One-Pot Three-Component Synthesis

For enhanced efficiency and atom economy, the one-pot three-component reaction is a highly attractive strategy.[1][10] This method typically involves the condensation of isatoic anhydride, an amine (or an ammonia source like ammonium acetate), and an aldehyde or ketone.[2][10][11]

Plausible Reaction Mechanism:

This elegant cascade reaction proceeds as follows:

-

Formation of Anthranilamide in situ: The reaction is initiated by the nucleophilic attack of the amine or ammonia on one of the carbonyl groups of isatoic anhydride. This leads to ring-opening and subsequent decarboxylation to generate the corresponding anthranilamide derivative in situ.[1][12]

-

Condensation and Cyclization: The newly formed anthranilamide then reacts with the aldehyde or ketone via the same mechanism as the two-component synthesis (Schiff base formation followed by intramolecular cyclization) to yield the final DHQ product.[1]

Caption: Workflow for the one-pot three-component synthesis of DHQs.

Catalysis in Three-Component Reactions:

Similar to the two-component approach, a variety of catalysts can be employed to facilitate the three-component synthesis. Magnetically recoverable nanoparticles, such as Fe₃O₄, have proven to be particularly effective, allowing for simple catalyst separation using an external magnet.[7][10] This methodology is often performed in environmentally benign solvents like water or ethanol, further enhancing its green credentials.[10]

Experimental Protocols: From Benchtop to Scale-Up

The following protocols are presented as robust and reproducible methods for the synthesis of 2,3-dihydroquinazolin-4-ones.

Protocol 1: Microwave-Assisted, Catalyst-Free Two-Component Synthesis

This protocol is adapted from methodologies that emphasize speed and environmental friendliness by eliminating the need for both a catalyst and a solvent.[8][9]

Methodology:

-

Reactant Preparation: In a microwave-safe reaction vessel, combine anthranilamide (1.0 mmol) and the desired aldehyde or ketone (1.0 mmol).

-

Mixing: Thoroughly mix the reactants using a spatula to ensure a homogeneous mixture.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 300 W for 3-10 minutes.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid product is often of high purity. Recrystallize the crude product from hot ethanol to obtain the pure 2,3-dihydroquinazolin-4-one derivative.

Causality and Self-Validation:

-

Why microwave irradiation? Microwaves provide rapid and uniform heating, significantly accelerating the reaction rate and often leading to cleaner product formation compared to conventional heating.[1]

-